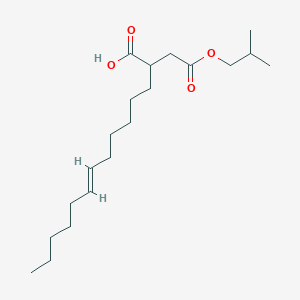
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is a chemical compound that belongs to the family of esters. It is commonly known as geranyl isobutyrate and is widely used in the fragrance industry. Geranyl isobutyrate has a fruity, floral, and sweet aroma, which makes it a popular ingredient in perfumes, soaps, and other personal care products. In recent years, geranyl isobutyrate has gained attention in the scientific community due to its various potential applications in different fields.
Mechanism of Action
Geranyl isobutyrate exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. Geranyl isobutyrate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Geranyl isobutyrate has been shown to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of inflammatory mediators in different experimental models of inflammation. Geranyl isobutyrate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Geranyl isobutyrate has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Moreover, it has a low toxicity profile, which makes it safe to use in different experiments. However, geranyl isobutyrate has several limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic potential. Moreover, its effects may vary depending on the dose and route of administration.
Future Directions
There are several future directions for the research on geranyl isobutyrate. One potential area of research is to explore its potential as a therapeutic agent for different inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its potential as a neuroprotective agent for different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to explore its anti-tumor potential and to elucidate its mechanism of action in different experimental models.
Synthesis Methods
Geranyl isobutyrate can be synthesized through the esterification reaction of geraniol and isobutyric acid. Geraniol is a natural compound that is found in various essential oils, such as rose, geranium, and lemon. Isobutyric acid is a carboxylic acid that can be obtained from isobutanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions.
Scientific Research Applications
Geranyl isobutyrate has been extensively studied for its potential applications in various fields, including the fragrance industry, food industry, and biomedical research. In the fragrance industry, geranyl isobutyrate is used as a flavoring agent in perfumes, soaps, and other personal care products. In the food industry, it is used as a food additive to enhance the flavor and aroma of different food products. In biomedical research, geranyl isobutyrate has shown promising results in various studies as an anti-inflammatory and antioxidant agent.
properties
CAS RN |
141847-13-4 |
|---|---|
Molecular Formula |
C18H15ClSi |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+ |
InChI Key |
CTQNIJLFRBJWKZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
Canonical SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
synonyms |
A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

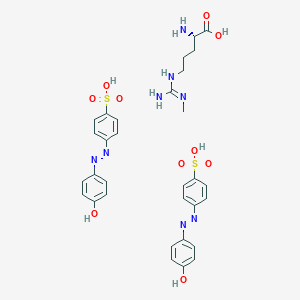
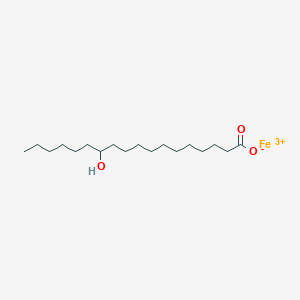
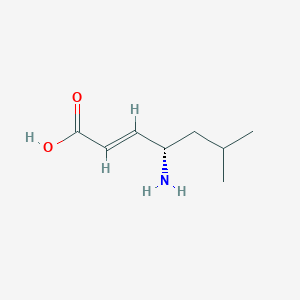
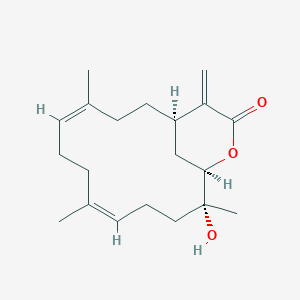
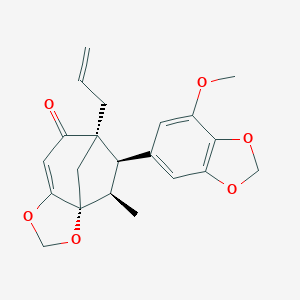
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)

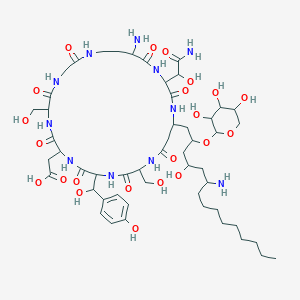
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)